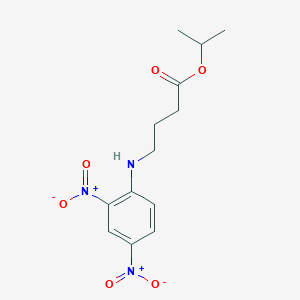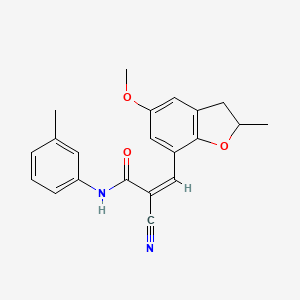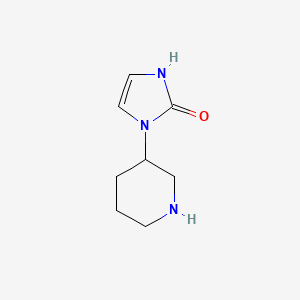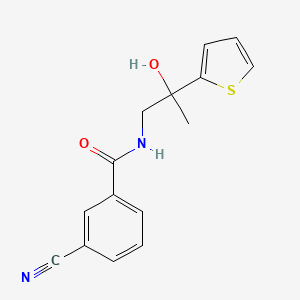
5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidinetrione core with a methylene bridge linking to a hydroxyaniline group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trioxypyrimidine and 3-hydroxyaniline.
Condensation Reaction: The key step involves a condensation reaction between 2,4,6-trioxypyrimidine and 3-hydroxyaniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the condensation reaction using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the aniline moiety can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Substitution: The aromatic ring of the hydroxyaniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for synthesizing more complex molecules
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding. Its derivatives may serve as probes for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives could be developed as drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, the compound’s derivatives may be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mécanisme D'action
The mechanism of action of 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyaniline group can form hydrogen bonds with active sites, while the pyrimidinetrione core may interact through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((4-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a hydroxy group at the 4-position of the aniline ring.
5-((3-Methoxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a methoxy group instead of a hydroxy group on the aniline ring.
Uniqueness
The unique feature of 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is the presence of the hydroxy group at the 3-position of the aniline ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-3-1-2-6(4-7)12-5-8-9(16)13-11(18)14-10(8)17/h1-5,15H,(H3,13,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBWMRVFKRQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)
![ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2768171.png)

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2768173.png)
![1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2768174.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2768179.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2768180.png)
![Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2768181.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2768182.png)
![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)
